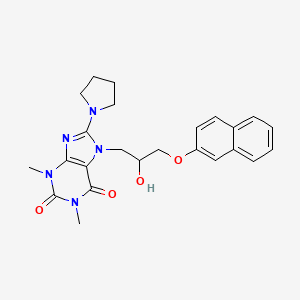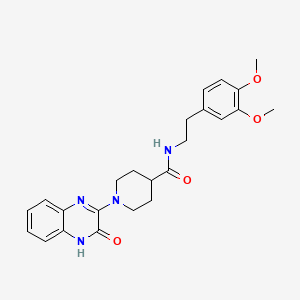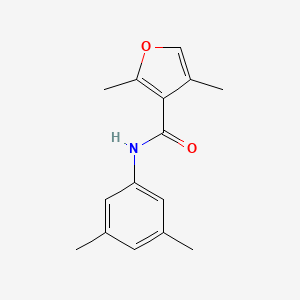![molecular formula C24H25N5O2S B2358986 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1705103-70-3](/img/structure/B2358986.png)
1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Drug Development
- Development of Novel Compounds : The compound is part of a broader class of chemicals used in the development of new pharmaceutical products. It is often mentioned in patents and research focused on creating novel compounds with potential therapeutic applications, such as in the treatment of various diseases (Habernickel, 2001).
Anticancer and Antitumor Properties
- Anticancer Effects : Certain derivatives of this compound have shown promising results in inhibiting tumor growth and angiogenesis, which is the formation of new blood vessels that tumors need to grow. This suggests potential applications in cancer therapy (Chandrappa et al., 2010).
Neuropharmacology
- Cannabinoid Receptor Antagonists : Some derivatives of this compound have been studied for their interaction with cannabinoid receptors in the brain. These compounds could potentially be used to counteract the effects of cannabinoids and may have therapeutic applications in neuropharmacology (Lan et al., 1999).
Molecular Imaging and Diagnostic Applications
- Potential PET Ligands : Derivatives of this compound have been synthesized and evaluated as potential positron emission tomography (PET) ligands. This indicates potential use in molecular imaging, particularly for mapping cannabinoid receptors in the brain (Kumar et al., 2004).
Enzyme Inhibition for Therapeutic Applications
- Inhibition of Cancer Cell Growth : Some derivatives have shown the ability to inhibit cancer cell growth by targeting specific metabolic pathways in cancer cells. This suggests potential applications in the development of new cancer therapies (Sica et al., 2019).
Synthesis and Chemical Applications
- Advanced Chemical Synthesis : The compound is involved in complex chemical synthesis processes, highlighting its importance in the field of chemistry and its potential for creating new materials or drugs (Odin et al., 2022).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : Derivatives of this compound have been studied for their antimicrobial and antifungal properties, indicating potential for development into treatments for infections (Prakash et al., 2011).
Eigenschaften
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-16-7-3-4-9-18(16)23-25-22(31-27-23)13-17-8-5-11-29(15-17)24(30)20-14-19(26-28(20)2)21-10-6-12-32-21/h3-4,6-7,9-10,12,14,17H,5,8,11,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMCHTCOKZSKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=NN4C)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2358904.png)
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)

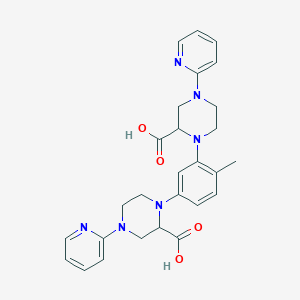
![N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358909.png)
![2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358910.png)
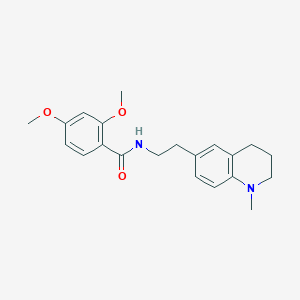
![7,9-dimethyl-1-octyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2358916.png)
